molecular formula C34H46Cl2N4O4Sn B13410307 Tin(IV) mesoporphyrin IX (dichloride)

Tin(IV) mesoporphyrin IX (dichloride)

Cat. No.: B13410307
M. Wt: 764.4 g/mol
InChI Key: WJAUCQGVENTPFG-UHFFFAOYSA-L
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Description

Tin(IV) mesoporphyrin IX (dichloride) is a synthetic metalloporphyrin compound that acts as a competitive inhibitor of heme oxygenase, an enzyme involved in the catabolism of heme. This compound has been studied for its potential therapeutic applications, particularly in the treatment of hyperbilirubinemia and as an immune checkpoint inhibitor in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tin(IV) mesoporphyrin IX (dichloride) involves the metallation of mesoporphyrin IX with tin(IV) chloride. The reaction typically takes place in an organic solvent under controlled temperature and pH conditions to ensure the proper incorporation of the tin ion into the porphyrin ring .

Industrial Production Methods: Industrial production methods for Tin(IV) mesoporphyrin IX (dichloride) are not extensively documented. the process likely involves scaling up the laboratory synthesis procedures, ensuring stringent quality control and purity standards to meet pharmaceutical-grade requirements .

Chemical Reactions Analysis

Types of Reactions: Tin(IV) mesoporphyrin IX (dichloride) primarily undergoes substitution reactions due to the presence of the tin ion. It can also participate in redox reactions, given its role as a heme oxygenase inhibitor .

Common Reagents and Conditions: Common reagents used in reactions involving Tin(IV) mesoporphyrin IX (dichloride) include organic solvents, acids, and bases to control the reaction environment. The conditions often involve moderate temperatures and specific pH levels to maintain the stability of the compound .

Major Products Formed: The major products formed from reactions involving Tin(IV) mesoporphyrin IX (dichloride) depend on the specific reagents and conditions used. In its role as a heme oxygenase inhibitor, the compound prevents the breakdown of heme to biliverdin, leading to the accumulation of heme .

Mechanism of Action

Tin(IV) mesoporphyrin IX (dichloride) exerts its effects by competitively inhibiting the heme oxygenase enzyme. This inhibition prevents the breakdown of heme to biliverdin, leading to the accumulation of heme and a reduction in bilirubin levels. The compound targets heme oxygenase-1 and heme oxygenase-2, which are involved in the heme catabolic pathway .

Comparison with Similar Compounds

Similar Compounds:

  • Zinc protoporphyrin IX
  • Chromium mesoporphyrin IX
  • Manganese mesoporphyrin IX

Uniqueness: Tin(IV) mesoporphyrin IX (dichloride) is unique due to its potent inhibitory effect on heme oxygenase and its potential therapeutic applications in both hyperbilirubinemia and cancer therapy. Compared to other metalloporphyrins, it has shown higher efficacy in preclinical models .

Conclusion

Tin(IV) mesoporphyrin IX (dichloride) is a versatile compound with significant potential in scientific research and medical applications. Its ability to inhibit heme oxygenase makes it a valuable tool for studying heme metabolism and developing new therapeutic strategies for conditions related to heme catabolism.

Properties

Molecular Formula

C34H46Cl2N4O4Sn

Molecular Weight

764.4 g/mol

IUPAC Name

3-[20-(2-carboxyethyl)-22,22-dichloro-10,15-diethyl-5,9,14,19-tetramethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),4,8,10,14,18-hexaen-4-yl]propanoic acid

InChI

InChI=1S/C34H46N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h26-27,30-31,36-37H,7-16H2,1-6H3,(H,39,40)(H,41,42);2*1H;/q-2;;;+4/p-2

InChI Key

WJAUCQGVENTPFG-UHFFFAOYSA-L

Canonical SMILES

CCC1=C(C2CC3=C(C(=C4N3[Sn](N5C(=C(C(=C5CC6C(=C(C(C4)N6)C)CCC(=O)O)CCC(=O)O)C)CC1N2)(Cl)Cl)C)CC)C

Origin of Product

United States

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